molecular formula C15H17N B104309 1-Phenyl-2-(p-tolyl)ethylamine CAS No. 30275-30-0

1-Phenyl-2-(p-tolyl)ethylamine

Cat. No. B104309
CAS RN: 30275-30-0
M. Wt: 211.3 g/mol
InChI Key: ZICDZTXDTPZBKH-UHFFFAOYSA-N
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Description

1-Phenyl-2-(p-tolyl)ethylamine is a compound that has been studied for its potential use in various applications, including the industrial scale resolution of chrysanthemic acids. It is a molecule that can exist in different enantiomeric forms, which are molecules that are mirror images of each other but cannot be superimposed. The resolution of these enantiomers is crucial for the production of certain pharmaceuticals and chemicals that require a specific enantiomer for efficacy .

Synthesis Analysis

The synthesis of 1-Phenyl-2-(p-tolyl)ethylamine derivatives has been explored in several studies. For instance, a one-pot synthesis method has been reported for a related compound, 1-{Phenyl[1-(p-tolyl)ethylamino]methyl}-2-naphthol, which involves the reaction of 2-naphthol, 1-(p-tolyl)ethylamine, p-toluenesulfonic acid, and benzaldehyde . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 1-Phenyl-2-(p-tolyl)ethylamine.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a less-soluble diastereomeric salt derived from 1-(3-methoxyphenyl)ethylamine was elucidated, revealing a layer-like arrangement of enantiomerically pure acids . This information is valuable for understanding the molecular interactions and crystal packing, which can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of 1-Phenyl-2-(p-tolyl)ethylamine can be inferred from studies on similar compounds. For instance, the formation of diastereomeric salts has been used as a method for resolving enantiomers of related amines . This process involves the formation of salts with different solubilities, which can then be separated to obtain the desired enantiomer with high purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-2-(p-tolyl)ethylamine derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds and van der Waals forces between molecules can affect the compound's solubility, melting point, and other physical properties . Additionally, the efficiency of resolution methods, such as diastereomeric salt formation, is dependent on the solubilities of the salts formed, which in turn are influenced by the compound's physical properties .

Scientific Research Applications

1. Use in Industrial Scale Resolution of Chrysanthemic Acids

1-Phenyl-2-(p-tolyl)ethylamine has been used for the industrial-scale resolution of chrysanthemic acids. A study demonstrated its efficient resolution via diastereomeric salt formation, achieving high yields and enantiomeric excess (Pallavicini et al., 2003) Pallavicini et al. (2003).

2. Chiral Solvating Agent for NMR Determination

The compound's derivative, (S)-N-(3,5-dinitrobenzoyl)-1-phenyl ethylamine, has been shown to form a crystalline molecular complex with a chiral sulfoxide. This property is significant for its use as a chiral solvating agent in NMR determination of enantiomeric excess of sulfoxides (Charpin et al., 1986) Charpin et al. (1986).

3. Optical Resolution and Chiral Auxiliary Applications

1-Phenyl-2-(p-tolyl)ethylamine has been successfully used in the optical resolution of racemic mixtures. It served as a chiral auxiliary in various organic syntheses, like the enantioselective reduction of ketones and the alkylation of ketones and acids (Saigo, 1985) Saigo (1985).

4. Role in Synthesis of Antidepressant Compounds

Derivatives of 1-Phenyl-2-(p-tolyl)ethylamine have been explored for their potential in inhibiting neurotransmitter uptake and in the synthesis of antidepressant medications (Yardley et al., 1990) Yardley et al. (1990).

5. Conformational Studies and Thermodynamic Functions

Conformational and thermodynamic studies of related compounds like (2-fluoro-2-phenyl-1-ethyl)ammonium ion have provided insights into the molecular structures and behaviors of such compounds, contributing to a deeper understanding of their potential applications (Lee et al., 2009) Lee et al. (2009).

6. Development of Blood-Compatible Materials

Research has been conducted on poly(3,4-dihyroxyphenyl)ethylamine (a related compound) for its potential as a non-toxic, blood-compatible material for medical applications like drug delivery systems (Sahiner et al., 2018) Sahiner et al. (2018).

7. Analytical Applications in Biochemical Studies

Studies have used derivatives of 1-Phenyl-2-(p-tolyl)ethylamine for analytical purposes, such as the determination of phenylacetic acid in human blood, which is relevant in understanding conditions like depression and schizophrenia (Mangani et al., 2004) Mangani et al. (2004).

8. Use in Asymmetric Synthesis

The compound has been employed in asymmetric synthesis, demonstrating its importance in creating enantiomerically pure chemicals, which are crucial in pharmaceuticals and research chemicals (Bringmann & Geisler, 1990) Bringmann & Geisler (1990).

Safety And Hazards

For optimal storage and safety, keep the container tightly closed and in a cool and dark place . Store away from incompatible materials. 1-Phenyl-2-(p-tolyl)ethylamine is incompatible with oxidizing agents . This chemical causes skin irritation along with serious eye irritation .

properties

IUPAC Name

2-(4-methylphenyl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICDZTXDTPZBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962412
Record name 2-(4-Methylphenyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(p-tolyl)ethylamine

CAS RN

42291-04-3, 30275-30-0
Record name A-phenyl-beta-(p-tolyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-2-(p-tolyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
M Pallavicini, C Bolchi, B Moroni, E Valoti… - Tetrahedron …, 2003 - Elsevier
(S)-1-Phenyl-2-(p-tolyl)ethylamine (S)-1, used for the industrial scale resolution of chrysanthemic acids, was obtained via resolution of the racemate with the hemiphthalate of (S)-…
Number of citations: 6 www.sciencedirect.com
H Nohira, M Kai, M Nohira, J Nishikawa, T Hoshiko… - Chemistry …, 1981 - journal.csj.jp
CThe Chemical Society of Japan 1981 Hiroyuki NOHIRA, Mariko KAI, Misako NOHIRA, Junji NISHIKAWA, Tomonori HOSHIKO, and Kazuhiko Page 1 CHEMISTRY LETTERS, pp. 951-952 …
Number of citations: 34 www.journal.csj.jp
R Nishioka, S Harada - Chromatography, 2016 - jstage.jst.go.jp
Enantiomeric separation ability on high-performance liquid chromatography (HPLC) was compared between native and acetylated β-cyclodextrin stationary phases. In the chiral …
Number of citations: 9 www.jstage.jst.go.jp
鈴鴨剛夫, 深尾正美, 先砥庸治, 村上信二 - Journal of Pesticide Science, 1990 - jlc.jst.go.jp
In spite of recent development of pyrethroid insecticides, chrysanthemic acid still remain as an important intermediate for many synthetic pyrethroid insecticides. Chilarity of …
Number of citations: 1 jlc.jst.go.jp
K SAIGO - Journal of Synthetic Organic Chemistry, Japan, 1985 - jstage.jst.go.jp
1-Phenylethylamine was resolved into a pair of enantiomers by preferential crystallization of its cinnamic acid salt. A working hypothesis was proposed for the transformation of …
Number of citations: 3 www.jstage.jst.go.jp
K Saigo, H Miura, K Ishizaki, H Nohira - Bulletin of the Chemical …, 1982 - journal.csj.jp
(±)-2-Amino-2-phenylethanol (phenylglycinol) prepared from (±)-2-amino-2-phenylacetic acid (DL-phenylglycine) by lithium aluminium hydride reduction was efficiently resolved into a …
Number of citations: 20 www.journal.csj.jp
H Hirai, M Matsui - Agricultural and Biological Chemistry, 1976 - Taylor & Francis
… decomposition was achieved in the following manner, using two chiral salicylaldiminatocopper (II) complexes, XIII and XIV, derived81 from S( + )-1-phenyl-2-p-tolylethylamine and (R)-2-…
Number of citations: 22 www.tandfonline.com
R Kastl, H Wennemers - Angewandte Chemie, 2013 - Wiley Online Library
Stereoselective conjugate addition reactions of carbon-based nucleophiles are among the most useful synthetic transformations.[1] Particularly challenging are CÀC bond forming …
Number of citations: 118 onlinelibrary.wiley.com
T Nitami, A Sekine, H Uekusa, Y Ohashi - Bulletin of the Chemical …, 2011 - journal.csj.jp
When a crystal of [(S)-1-cyclohexylethylamine]bis(dimethylglyoximato)[(S)-1-(ethoxycarbonyl)ethyl]cobalt(III) was irradiated with a halogen lamp, the absolute configuration of the (S)-1-(…
Number of citations: 5 www.journal.csj.jp
T Sugane, N Hamada, T Tobe, W Hamaguchi… - Tetrahedron …, 2012 - Elsevier
Herein we describe a novel and efficient method for synthesizing the (R)-atropisomer of 3-[3-ethyl-5-(6-phenylpyridin-3-yl)-4H-1,2,4-triazol-4-yl]-2-methylbenzonitrile 1, a novel GlyT1 …
Number of citations: 8 www.sciencedirect.com

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